molecular formula C26H22ClFN4O2S B12712412 Piperazine, 1-(4-chlorophenyl)-4-(((3-(3-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)acetyl)- CAS No. 81262-74-0

Piperazine, 1-(4-chlorophenyl)-4-(((3-(3-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)acetyl)-

Cat. No.: B12712412
CAS No.: 81262-74-0
M. Wt: 509.0 g/mol
InChI Key: OWVAWGNJADCSFL-UHFFFAOYSA-N
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Description

Piperazine, 1-(4-chlorophenyl)-4-(((3-(3-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)acetyl)- is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a chlorophenyl group and a thioacetyl linkage to a quinazolinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(4-chlorophenyl)-4-(((3-(3-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)acetyl)- typically involves multiple steps, starting with the preparation of the quinazolinyl intermediate. This intermediate is then reacted with a thioacetylating agent to introduce the thioacetyl group. The final step involves the coupling of the thioacetylated quinazolinyl intermediate with the piperazine ring substituted with a chlorophenyl group under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(4-chlorophenyl)-4-(((3-(3-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)acetyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and quinazolinyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Piperazine, 1-(4-chlorophenyl)-4-(((3-(3-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)acetyl)- has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It may be studied for its interactions with biological macromolecules and its potential effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of Piperazine, 1-(4-chlorophenyl)-4-(((3-(3-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)acetyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and quinazolinyl-containing molecules. Examples include:

  • Piperazine, 1-(4-chlorophenyl)-4-(((3-(3-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)acetyl)-
  • Piperazine, 1-(4-chlorophenyl)-4-(((3-(3-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)acetyl)-
  • Piperazine, 1-(4-chlorophenyl)-4-(((3-(3-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)acetyl)-

Uniqueness

The uniqueness of Piperazine, 1-(4-chlorophenyl)-4-(((3-(3-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl)thio)acetyl)- lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various scientific research applications and a promising candidate for further study.

Properties

CAS No.

81262-74-0

Molecular Formula

C26H22ClFN4O2S

Molecular Weight

509.0 g/mol

IUPAC Name

2-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3-(3-fluorophenyl)quinazolin-4-one

InChI

InChI=1S/C26H22ClFN4O2S/c27-18-8-10-20(11-9-18)30-12-14-31(15-13-30)24(33)17-35-26-29-23-7-2-1-6-22(23)25(34)32(26)21-5-3-4-19(28)16-21/h1-11,16H,12-15,17H2

InChI Key

OWVAWGNJADCSFL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)F

Origin of Product

United States

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